Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of fluorine and iodine atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of fluorine and iodine substituents. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-fluoro-1H-indole-2-carboxylate
- Ethyl 3-iodo-1H-indole-2-carboxylate
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
Uniqueness
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is unique due to the simultaneous presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJIFAVZNQADDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676693 |
Source
|
Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167631-21-2 |
Source
|
Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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